molecular formula C22H21NO4 B5056966 N-2-biphenylyl-3,4,5-trimethoxybenzamide

N-2-biphenylyl-3,4,5-trimethoxybenzamide

Cat. No. B5056966
M. Wt: 363.4 g/mol
InChI Key: YZDUUPBVZOIUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-3,4,5-trimethoxybenzamide (BTB-1) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamides, which are known to exhibit a wide range of biological activities. BTB-1 has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, among others.

Mechanism of Action

N-2-biphenylyl-3,4,5-trimethoxybenzamide exerts its biological effects through the modulation of various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-2-biphenylyl-3,4,5-trimethoxybenzamide also inhibits the activity of AKT and mTOR, two key regulators of cell growth and survival. Additionally, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to activate the AMPK pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are implicated in various inflammatory diseases. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been shown to reduce pain sensitivity by modulating the activity of ion channels involved in pain perception. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and yield, as well as its well-defined mechanism of action. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-biphenylyl-3,4,5-trimethoxybenzamide in different experimental models.

Future Directions

There are several future directions for the research and development of N-2-biphenylyl-3,4,5-trimethoxybenzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-2-biphenylyl-3,4,5-trimethoxybenzamide could also be used in combination with other drugs for the treatment of cancer, either as a standalone therapy or as an adjuvant to existing therapies. Furthermore, further studies are needed to determine the safety and efficacy of N-2-biphenylyl-3,4,5-trimethoxybenzamide in humans, as well as its potential for use in other therapeutic areas.

Synthesis Methods

N-2-biphenylyl-3,4,5-trimethoxybenzamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzoic acid with 2-bromobiphenyl, followed by the conversion of the resulting intermediate to the final product using various reagents and conditions. The synthesis of N-2-biphenylyl-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it suitable for further research and development.

Scientific Research Applications

N-2-biphenylyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been found to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-19-13-16(14-20(26-2)21(19)27-3)22(24)23-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDUUPBVZOIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.